Cas no 1531992-78-5 (2-(1-bromo-2-methylpropan-2-yl)furan)

2-(1-bromo-2-methylpropan-2-yl)furan 化学的及び物理的性質
名前と識別子
-
- 2-(1-bromo-2-methylpropan-2-yl)furan
- EN300-1914062
- 1531992-78-5
-
- インチ: 1S/C8H11BrO/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6H2,1-2H3
- InChIKey: OQCGSXYWOUSCKH-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)C1=CC=CO1
計算された属性
- せいみつぶんしりょう: 201.99933g/mol
- どういたいしつりょう: 201.99933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 13.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(1-bromo-2-methylpropan-2-yl)furan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914062-10.0g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 10g |
$6205.0 | 2023-05-23 | ||
Enamine | EN300-1914062-0.25g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 0.25g |
$1328.0 | 2023-09-17 | ||
Enamine | EN300-1914062-0.5g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 0.5g |
$1385.0 | 2023-09-17 | ||
Enamine | EN300-1914062-1.0g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 1g |
$1442.0 | 2023-05-23 | ||
Enamine | EN300-1914062-5g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 5g |
$4184.0 | 2023-09-17 | ||
Enamine | EN300-1914062-1g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 1g |
$1442.0 | 2023-09-17 | ||
Enamine | EN300-1914062-0.05g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 0.05g |
$1212.0 | 2023-09-17 | ||
Enamine | EN300-1914062-5.0g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 5g |
$4184.0 | 2023-05-23 | ||
Enamine | EN300-1914062-0.1g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 0.1g |
$1269.0 | 2023-09-17 | ||
Enamine | EN300-1914062-2.5g |
2-(1-bromo-2-methylpropan-2-yl)furan |
1531992-78-5 | 2.5g |
$2828.0 | 2023-09-17 |
2-(1-bromo-2-methylpropan-2-yl)furan 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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5. Book reviews
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
2-(1-bromo-2-methylpropan-2-yl)furanに関する追加情報
Introduction to 2-(1-bromo-2-methylpropan-2-yl)furan (CAS No. 1531992-78-5)
2-(1-bromo-2-methylpropan-2-yl)furan, identified by its CAS number 1531992-78-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a furan ring substituted with a 1-bromo-2-methylpropan-2-yl side chain, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development.
The structural motif of furan provides a unique electronic and steric environment, making it a valuable scaffold for designing bioactive molecules. The presence of the 1-bromo-2-methylpropan-2-yl group introduces reactivity that can be exploited in various synthetic pathways, including cross-coupling reactions, which are pivotal in modern medicinal chemistry. This combination of features positions 2-(1-bromo-2-methylpropan-2-yl)furan as a promising intermediate for the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The furan core is particularly noteworthy due to its prevalence in natural products and pharmaceuticals. For instance, derivatives of furan have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent on the 1-bromo-2-methylpropan-2-yl group enhances the electrophilicity of the molecule, facilitating further functionalization and enabling the construction of diverse molecular libraries.
One of the most compelling aspects of 2-(1-bromo-2-methylpropan-2-yl)furan is its utility in transition metal-catalyzed reactions. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely used to construct carbon-carbon bonds. These reactions are essential for creating complex molecular architectures that mimic natural products or designed pharmacophores. Moreover, the methyl group adjacent to the bromine provides steric control, influencing reaction outcomes and selectivity.
The pharmaceutical industry has increasingly leveraged such intermediates to develop novel therapeutics. For example, recent studies have highlighted the use of furan derivatives in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The reactivity profile of 2-(1-bromo-2-methylpropan-2-yl)furan aligns well with this trend, offering a versatile platform for generating lead compounds. Additionally, its incorporation into peptidomimetics and other biologically relevant molecules underscores its importance in drug discovery.
Synthetic methodologies have also seen advancements with this compound. The ability to introduce functional groups at specific positions on the furan ring allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability—key factors in drug development. Techniques like halogen-metal exchange followed by lithiation provide access to deprotected furans, enabling further derivatization. These strategies are particularly valuable in generating enantiomerically pure compounds, which are often required for optimal pharmacological activity.
The broader impact of such intermediates extends beyond academia into industrial applications. Pharmaceutical companies prioritize efficient synthetic routes that minimize waste and maximize yield, making compounds like 1531992-78-5 attractive for large-scale production. Furthermore, green chemistry principles are increasingly being integrated into synthetic workflows, prompting research into more sustainable methods for handling halogenated compounds. This aligns with global efforts to reduce environmental impact while maintaining high standards of chemical synthesis.
Looking ahead, the future prospects for 2-(1-bromo-2-methylpropan-2-yl)furan appear promising. Ongoing research is exploring its role in developing next-generation therapeutics targeting neglected diseases or emerging health challenges. Innovations in computational chemistry and artificial intelligence are also expected to accelerate the discovery process by predicting novel derivatives with enhanced biological activity. As these technologies mature, compounds like this will continue to serve as building blocks for groundbreaking medical interventions.
In conclusion, 1531992-78-5 represents a cornerstone in modern synthetic organic chemistry and pharmaceutical innovation. Its unique structural features and reactivity make it indispensable for researchers aiming to develop novel bioactive molecules. As scientific understanding progresses and methodologies evolve, 1531992 will undoubtedly remain at the forefront of medicinal chemistry research.
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